2-(2,3-Dichlorophenoxy)acetamidine
Description
2-(2,3-Dichlorophenoxy)acetamidine is a synthetic compound featuring a phenoxy backbone with chlorine substituents at the 2- and 3-positions of the aromatic ring, linked to an acetamidine functional group (-CH₂-C(=NH)-NH₂). The amidine group distinguishes it from carboxylic acid derivatives (e.g., 2,4-D) and may influence its solubility, receptor binding, and environmental behavior .
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
QCUOSZDWAPHJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-(2,3-Dichlorophenoxy)acetamidine and related compounds:
Key Observations :
- Substituent Position : The 2,3-dichloro configuration in the target compound contrasts with the 2,4-dichloro pattern in 2,4-D and dichlorprop-p. This may alter receptor binding in plants, as auxin-like activity is sensitive to substituent placement .
- This could improve systemic transport in plants compared to alachlor’s amide group, which is less polar .
Environmental and Health Considerations
- Persistence: Dichlorprop-p’s propionic acid chain increases soil mobility, leading to groundwater contamination . The acetamidine group’s basicity might reduce leaching, but degradation products (e.g., 2,3-dichlorophenol, CAS 576-24-9 ) could pose risks.
- Toxicity: While 2,4-D and alachlor are classified as carcinogens, the amidine group’s impact on mammalian toxicity is unclear. Proper handling protocols (e.g., local exhaust ventilation, protective clothing) are advisable, as recommended for structurally similar chlorophenoxy compounds .
Preparation Methods
Reaction Mechanism
Acetamidine hydrochloride is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive amidine anion. This anion displaces the hydroxyl group of 2,3-dichlorophenol, facilitated by iodide catalysis (KI), to form the desired product. The reaction is typically conducted at 60°C for 6–8 hours, yielding 65–70% of the target compound.
Optimization Notes:
-
Excess acetamidine (1.5 eq.) minimizes di-alkylation byproducts.
-
DMF as solvent enhances solubility of the phenolic substrate.
Reductive Amination of 2-(2,3-Dichlorophenoxy)acetamide
This method leverages the reduction of an amide precursor to the amidine, though it requires stringent control of reaction conditions.
Amide Synthesis
2,3-Dichlorophenol is condensed with chloroacetamide using cesium carbonate (Cs₂CO₃) in DMF under microwave irradiation (90°C, 10 min), yielding 2-(2,3-dichlorophenoxy)acetamide with 85–90% efficiency.
Amide to Amidine Conversion
The amide is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at −10°C to form the imidoyl chloride intermediate, which is subsequently quenched with ammonium hydroxide (NH₄OH) to produce the amidine. This method achieves a moderate yield of 55–60% due to competing hydrolysis side reactions.
Critical Parameters:
-
Strict temperature control (−10°C) during PCl₅ addition prevents decomposition.
-
Rapid quenching with NH₄OH minimizes imidoyl chloride hydrolysis.
Comparative Analysis of Preparation Methods
The table below evaluates the efficiency, scalability, and practicality of each synthesis route:
Analytical Characterization
Successful synthesis is confirmed via:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,3-Dichlorophenoxy)acetamidine, and what methodological considerations are critical for optimizing yield?
- Answer : A viable synthesis approach involves nucleophilic substitution or condensation reactions. For example, reacting 2,3-dichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile) could yield the intermediate nitrile, followed by conversion to acetamidine using ammonium chloride and ammonia . Key parameters include reaction temperature (room temperature to 80°C), stoichiometric ratios, and purification via column chromatography. Contaminants like unreacted phenol or byproducts (e.g., oxidation derivatives) must be monitored using TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers expect?
- Answer :
- NMR : ¹H NMR should show peaks for aromatic protons (δ 6.8–7.5 ppm), acetamidine NH₂ groups (δ 5.5–6.5 ppm), and the methylene group (δ 4.0–4.5 ppm).
- FTIR : Confirm C=N stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry : Exact mass (calculated for C₈H₇Cl₂N₂O: ~234.00205) using high-resolution MS (HRMS) ensures molecular identity .
- XRD : Single-crystal X-ray diffraction provides structural confirmation, with bond angles and distances consistent with similar chlorophenoxy derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and metals (e.g., iron, copper) to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/dermal exposure. Classify as a potential carcinogen based on structural analogs (e.g., 2,4-D derivatives) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what computational methods can predict its binding affinity?
- Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450 or receptors (e.g., GABAₐ). Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian or Avogadro.
- Target Selection : Prioritize proteins with known chlorophenoxy ligand interactions (e.g., herbicide targets).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Answer :
- Controlled Degradation Studies : Incubate the compound at pH 2–12 (37°C) and monitor degradation via HPLC. Acidic conditions may hydrolyze the acetamidine group, while alkaline conditions could cleave the phenoxy bond .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., oxidation vs. hydrolysis) .
Q. How can researchers assess the environmental persistence of this compound, and what biodegradation pathways are plausible?
- Answer :
- Microcosm Studies : Expose the compound to soil/water samples and measure half-life via LC-MS. Aerobic microbial communities (e.g., Pseudomonas spp.) may degrade it via dechlorination or acetamidine cleavage .
- Metabolite Identification : Look for intermediates like 2,3-dichlorophenol or glycine derivatives using GC-MS or NMR .
Q. What methodologies address low reproducibility in synthetic yields of this compound across different laboratories?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
